molecular formula C11H11NO2 B14088190 5-(2-Methoxy-5-methylphenyl)oxazole

5-(2-Methoxy-5-methylphenyl)oxazole

Cat. No.: B14088190
M. Wt: 189.21 g/mol
InChI Key: YOAYIKOIPKPDMB-UHFFFAOYSA-N
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Description

5-(2-Methoxy-5-methylphenyl)oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-5-methylphenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxy-5-methylbenzaldehyde with an appropriate amine and an oxidizing agent to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like copper or palladium compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-5-methylphenyl)oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the aromatic ring .

Scientific Research Applications

5-(2-Methoxy-5-methylphenyl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-methylphenyl)oxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,3-oxazole
  • 5-(2-Methylphenyl)oxazole
  • 5-(2-Methoxyphenyl)oxazole

Uniqueness

5-(2-Methoxy-5-methylphenyl)oxazole is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-(2-methoxy-5-methylphenyl)-1,3-oxazole

InChI

InChI=1S/C11H11NO2/c1-8-3-4-10(13-2)9(5-8)11-6-12-7-14-11/h3-7H,1-2H3

InChI Key

YOAYIKOIPKPDMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CN=CO2

Origin of Product

United States

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